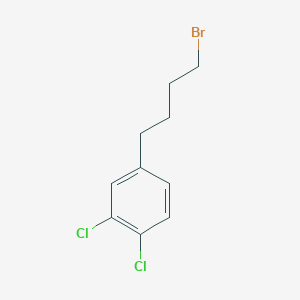
4-(4-Bromobutyl)-1,2-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Bromobutyl)-1,2-dichlorobenzene” is a compound that contains a benzene ring, which is a cyclic compound with alternating double bonds, substituted with two chlorine atoms and a 4-bromobutyl group. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with two chlorine atoms and a 4-bromobutyl group. The exact structure would depend on the positions of these substituents on the benzene ring .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the benzene ring and halogen substituents. The bromobutyl group could participate in nucleophilic substitution reactions, while the benzene ring could undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Bromobutyl)-1,2-dichlorobenzene” would be influenced by its molecular structure. For instance, the presence of the benzene ring could contribute to its stability and possibly its solubility in nonpolar solvents .
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Computational Analysis : A study conducted by Vennila et al. (2018) provided a comprehensive spectroscopic and computational analysis of 2-bromo-1,4-dichlorobenzene, a similar compound. The research highlighted its electronic density and molecular geometry, which are crucial in understanding the physical and chemical properties of such compounds.
Organophosphorus Compounds Synthesis : The work of Hewitt and Newland (1977) explored the synthesis of organophosphorus compounds involving ethyl 4-bromobutylphosphonochloridate. This study provides insights into the synthesis pathways that could potentially apply to 4-(4-Bromobutyl)-1,2-dichlorobenzene.
Catalytic Oxidation Studies : A paper by Krishnamoorthy et al. (2000) investigated the catalytic oxidation of 1,2-dichlorobenzene. Understanding the oxidation behavior of similar compounds can provide a basis for comprehending the reactivity and potential applications of 4-(4-Bromobutyl)-1,2-dichlorobenzene in catalysis or synthesis.
Molecular Dynamics and Docking Properties : The study by Vennila et al. (2018) also included molecular dynamics simulations and docking properties of 2-bromo-1,4-dichlorobenzene. Such studies are vital in determining how these molecules interact with other compounds, which is essential for designing drugs or materials.
Polymer Synthesis Application : Research by Kloppenburg et al. (1999) on the alkyne metathesis of 1,4-dipropynylated benzenes, using 1,2-dichlorobenzene, points to potential applications in high-molecular-weight polymer synthesis. This suggests possible applications of 4-(4-Bromobutyl)-1,2-dichlorobenzene in similar contexts.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-bromobutyl)-1,2-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrCl2/c11-6-2-1-3-8-4-5-9(12)10(13)7-8/h4-5,7H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWUHPGFXJHKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCBr)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobutyl)-1,2-dichlorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

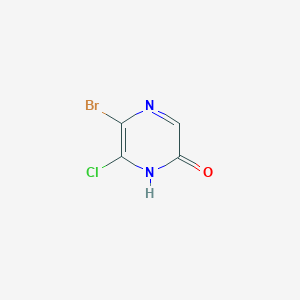

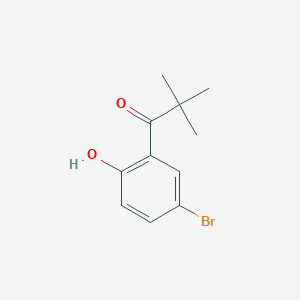
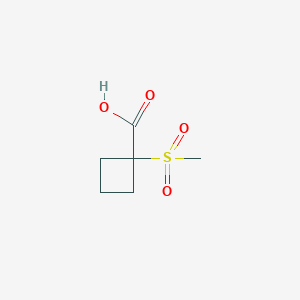
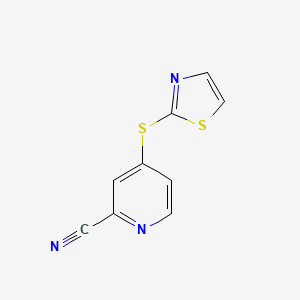

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)

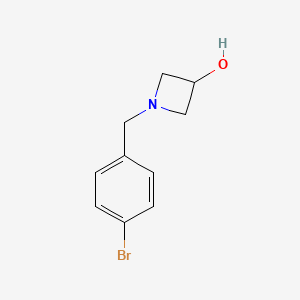
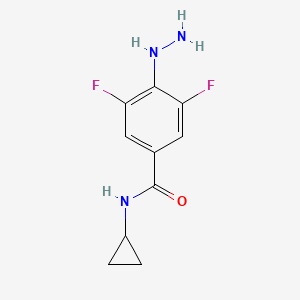
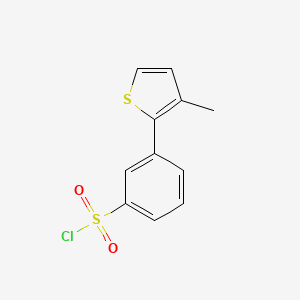
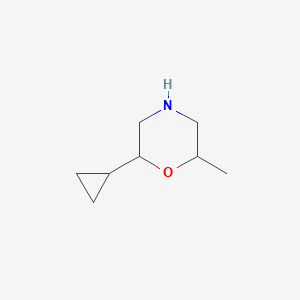
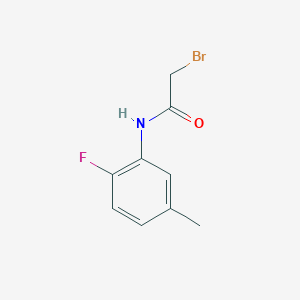
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)